molecular formula C11H11ClN4O2 B7811504 1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea

1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea

Cat. No.: B7811504
M. Wt: 266.68 g/mol
InChI Key: RLMQUNASFASQQF-UHFFFAOYSA-N
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Description

Compound “1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction of precursor A with reagent B under temperature C.

    Step 2: Intermediate formation and subsequent reaction with reagent D.

    Step 3: Final purification and isolation of compound “this compound”.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: Compound “1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled temperature and pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compound “this compound-Ox”, while reduction may produce compound “this compound-Red”.

Scientific Research Applications

Compound “1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” is unique in its specific reactivity and applications compared to similar compounds. It may have distinct binding affinities, reaction conditions, and biological effects, making it a valuable tool in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMQUNASFASQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N=C1NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N=C1NC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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